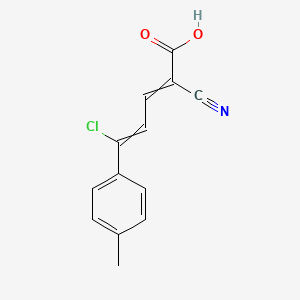
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a pentadienoic acid backbone with a chloro, cyano, and methylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylacetylene with chloroacetonitrile in the presence of a base, followed by the addition of a suitable acid to form the desired product . Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated precursors under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
科学研究应用
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro and methylphenyl groups contribute to the compound’s overall reactivity and binding affinity, influencing its biological activity and potential therapeutic effects .
相似化合物的比较
Similar Compounds
5-Phenyl-2,4-Pentadienoic Acid: Similar in structure but lacks the chloro and cyano groups, resulting in different reactivity and applications.
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide: Shares the cyano and methylphenyl groups but differs in the overall structure and properties.
Uniqueness
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
62420-93-3 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H10ClNO2/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H,16,17) |
InChI 键 |
WRLBQYHACWHRRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


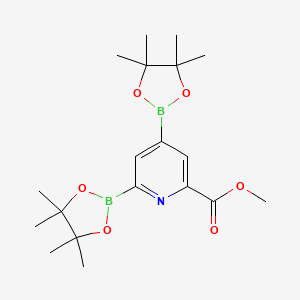
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
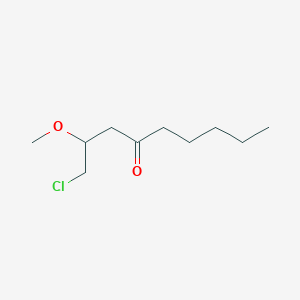
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)
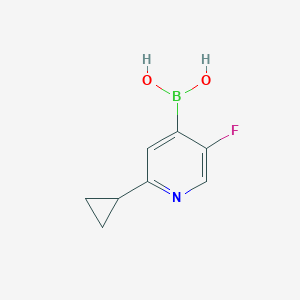

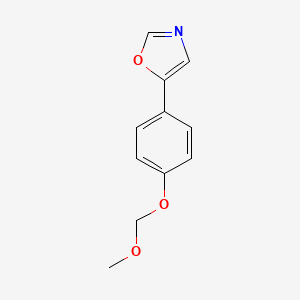
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)

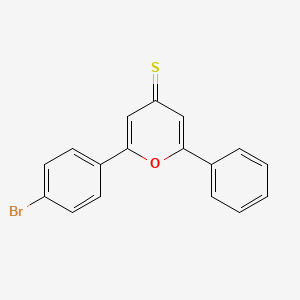

![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
